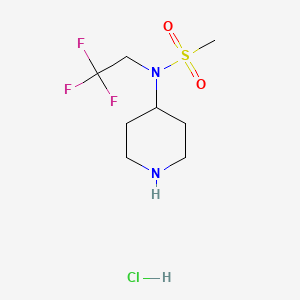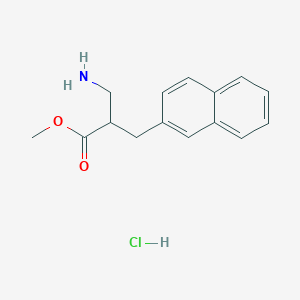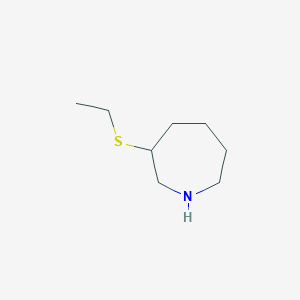
3-(Ethylsulfanyl)azepane
説明
“3-(Ethylsulfanyl)azepane” is a cyclic amine molecule. It has a CAS Number of 1311316-56-9 and a molecular weight of 159.3 .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N -aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Molecular Structure Analysis
The InChI code for “3-(Ethylsulfanyl)azepane” is 1S/C8H17NS/c1-2-10-8-5-3-4-6-9-7-8/h8-9H,2-7H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .
Chemical Reactions Analysis
The Pd/LA-catalyzed reactions involved in the synthesis of non-fused N -aryl azepane derivatives proceed smoothly under extremely mild conditions . The reactions have ample scope and produce CO2 as the byproduct .
Physical And Chemical Properties Analysis
“3-(Ethylsulfanyl)azepane” is a liquid at room temperature . It has a molecular weight of 159.3 .
科学的研究の応用
Therapeutic Applications
Azepane-based compounds have been extensively researched for their therapeutic potential. They have been found to possess a wide range of pharmacological properties, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. These compounds serve as the foundation for developing new, less toxic, and cost-effective analogs with high activity levels. The structural diversity of azepane derivatives allows for significant flexibility in drug design, facilitating the discovery of novel therapeutic agents that can be tailored to target specific diseases effectively (Gao-Feng Zha et al., 2019).
Green Chemistry and Ionic Liquids
Azepane has also been utilized as a starting material in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, represent a more environmentally friendly alternative to traditional solvents, particularly in industrial applications such as the polyamide industry. By transforming azepane into quaternary azepanium salts, researchers have developed ionic liquids that exhibit wide electrochemical windows, making them promising and safer alternatives to volatile organic compounds in various applications (T. Belhocine et al., 2011).
Chemical Synthesis and Catalysis
In the realm of chemical synthesis and catalysis, azepane derivatives have been used to develop novel methodologies for constructing complex molecular architectures. For instance, copper-catalyzed formal [5 + 2] aza-annulation processes have utilized azepane-based structures to synthesize diverse alkene/alkyne-containing azepanes. This method highlights the selective functionalization of distal unactivated C(sp3)-H bonds and demonstrates the versatility of azepane derivatives in facilitating the late-stage modification of pharmaceuticals and natural products (Jia-Wen Yang et al., 2022).
特性
IUPAC Name |
3-ethylsulfanylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-8-5-3-4-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVUDYKKQNLPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl({[2-(morpholin-4-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1422872.png)
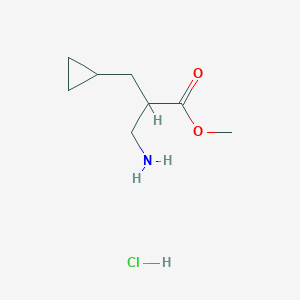
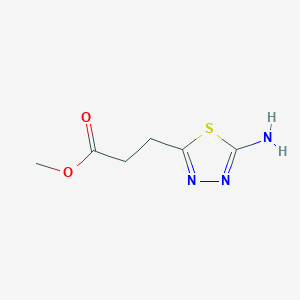

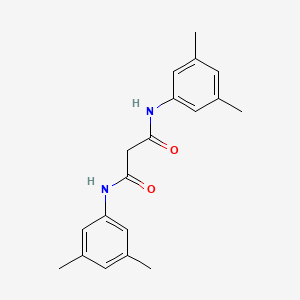
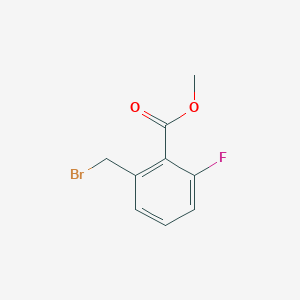
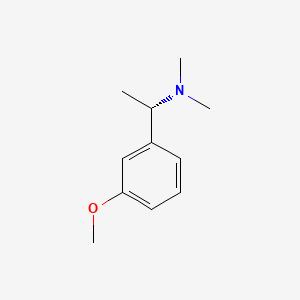
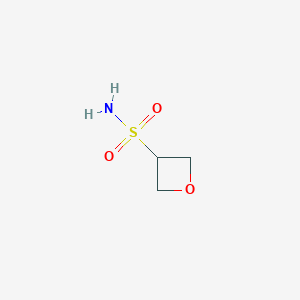
![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)
![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)
![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)
